Ivacaftor

Overview

Description

Ivacaftor (VX-770) is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator approved by the U.S. FDA in 2012 for cystic fibrosis (CF) patients with the G551D mutation. It enhances chloride ion transport by binding to CFTR’s transmembrane domain, stabilizing the channel’s open conformation . Clinical trials demonstrated significant improvements in lung function (FEV1), reduced pulmonary exacerbations, and enhanced quality of life . Long-term studies confirm sustained benefits, including reduced Pseudomonas aeruginosa colonization (62.4% to 38.9% over 5.5 years) and slower lung function decline (0.49% annual improvement) . Beyond CF, this compound shows promise in glioblastoma therapy by inhibiting stem cell proliferation and inducing apoptosis .

Preparation Methods

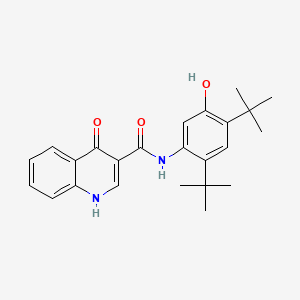

The synthesis of ivacaftor involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 5-amino-2,4-di-tert-butylphenol in an organic solvent . The reaction mixture is then treated with methyl isobutyl ketone to form a solvated reaction mixture, which is subsequently isolated and purified to obtain pure this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing impurities and by-products .

Chemical Reactions Analysis

Ivacaftor undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced quinoline derivatives .

Scientific Research Applications

Key Clinical Trials

- Phase II and III Trials : Multiple studies have demonstrated significant improvements in pulmonary function and quality of life among patients treated with ivacaftor. For instance, a 24-week placebo-controlled trial showed a mean absolute increase in percent predicted forced expiratory volume in 1 second (FEV1) of 12.5 percentage points in patients aged 6 to 11 years .

- Long-term Studies : A long-term observational study (GOAL study) confirmed sustained benefits over five years, showing improvements in lung function, growth metrics, and reductions in pulmonary exacerbations .

- Real-World Effectiveness : A study involving four children with the F508del/G551D genotype reported significant improvements in lung function and nutritional status after initiating this compound treatment .

Summary of Efficacy Data

| Study Type | Patient Age Group | Treatment Duration | FEV1 Improvement | Sweat Chloride Change |

|---|---|---|---|---|

| Phase II | 6-11 years | 24 weeks | +12.5% | -53.5 mmol/L |

| GOAL Study | ≥6 years | 5 years | Sustained benefit | Significant reduction |

| Real-World Study | 6-14 years | Variable | Significant | Not specified |

Safety Profile

The safety profile of this compound has been extensively evaluated across various studies. Adverse events reported are generally comparable to placebo groups, indicating that this compound is well tolerated among patients . Common side effects include gastrointestinal disturbances and respiratory symptoms; however, these are typically mild and manageable.

Implications for Pediatric Patients

Recent studies suggest that early intervention with this compound may improve outcomes significantly for younger patients. For example, findings from the KIWI study indicated that this compound positively impacts pancreatic exocrine function in children aged 2 to 5 years, suggesting a potential to alter disease progression if administered early .

Mechanism of Action

Ivacaftor exerts its effects by binding to the CFTR protein and increasing its open probability, thereby enhancing chloride ion transport across epithelial membranes . This action helps to alleviate the symptoms of cystic fibrosis by reducing the viscosity of mucus and improving lung function . The molecular targets of this compound include the CFTR protein, which is involved in the regulation of fluid flow within cells . This compound’s mechanism of action is unique in that it directly targets the underlying cause of cystic fibrosis rather than merely addressing the symptoms .

Comparison with Similar Compounds

Tezacaftor/Ivacaftor Combination

Tezacaftor, a CFTR corrector, is combined with ivacaftor to treat F508del homozygous or heterozygous mutations.

Key Findings :

- Tezacaftor/ivacaftor has comparable efficacy to lumacaftor/ivacaftor but with fewer adverse events (e.g., respiratory symptoms) .

Lumacaftor/Ivacaftor Combination

Lumacaftor, another corrector, combined with this compound, targets F508del mutations.

| Parameter | Lumacaftor/Ivacaftor | This compound Monotherapy | |

|---|---|---|---|

| FEV1 improvement (absolute) | 4.3–6.7% | 10.6% | |

| Antibacterial activity | None reported | Anti-S. aureus/Streptococcus |

Mechanistic Differences :

- Lumacaftor/ivacaftor fails to restore macrophage apoptosis and M1 polarization in CF patients, unlike this compound monotherapy .

- This compound’s quinolone structure confers direct antibacterial effects against Gram-positive pathogens, absent in lumacaftor .

Deuterated this compound Analogs (CTP-656, d18-ivacaftor)

Deuteration alters pharmacokinetics without affecting pharmacology:

| Parameter | Deuterated this compound | This compound | |

|---|---|---|---|

| Half-life | Extended | 7.94–14.7 hrs | |

| In vitro potency | Equivalent | Equivalent |

Implications : Improved dosing frequency but similar efficacy .

Ataluren (PTC124)

Ataluren targets nonsense mutations (Class I) via premature termination codon readthrough.

| Parameter | Ataluren | This compound | |

|---|---|---|---|

| Target population | Nonsense mutations | Gating mutations (e.g., G551D) | |

| FEV1 improvement | Insignificant | 10.6% |

Limitation: Limited efficacy in CF compared to this compound’s robust clinical impact .

Unique Therapeutic Potentials of this compound

- Antibacterial Effects: Reduces S. aureus and Streptococcus via quinolone-mediated mechanisms, synergizing with tobramycin .

- Glioblastoma Therapy: Suppresses stemness markers (CD133, CD44) and enhances temozolomide efficacy in xenograft models .

Economic and Long-Term Considerations

- Cost-Effectiveness : this compound and tezacaftor/ivacaftor have similar annual costs (~$300,000 USD), but this compound’s long-term HCRU reduction (e.g., fewer hospitalizations) enhances value .

- Sustained Benefits : this compound’s 5-year data show persistent lung function stabilization, unlike shorter-term lumacaftor/ivacaftor studies .

Biological Activity

Ivacaftor, marketed as Kalydeco, is a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator developed by Vertex Pharmaceuticals. It is primarily used to treat cystic fibrosis (CF) in patients who have specific mutations in the CFTR gene, notably the G551D mutation. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, safety profile, and real-world outcomes.

This compound functions by enhancing the opening probability of the CFTR protein at the cell surface, thereby improving chloride ion transport across epithelial membranes. This action is particularly effective for mutations like G551D, where the CFTR channel does not open properly. The drug was identified through high-throughput screening and validated in vitro before advancing to clinical trials .

Key Findings from Clinical Trials

- Efficacy in G551D Mutation :

- Long-term Outcomes :

- Impact on Other Mutations :

Table: Summary of Clinical Trial Outcomes

| Study | Patient Population | Duration | Key Outcomes |

|---|---|---|---|

| STRIVE | G551D mutation | 48 weeks | FEV1: +8.7% (p=0.008), Quality of Life improvement |

| ENVISION | G551D mutation (6-11 years) | 24 weeks | Significant pulmonary function improvement |

| PERSIST | Long-term follow-up | 96 weeks | Sustained FEV1 improvement, weight gain |

Safety Profile

This compound has been generally well tolerated across various studies. Common adverse events include pulmonary exacerbations and upper respiratory infections, which are consistent with the underlying disease rather than the drug itself . A notable finding from long-term studies is that serious adverse events occurred in about 20-23% of patients but were mostly manageable .

Table: Adverse Events Reported

| Adverse Event | Frequency (%) |

|---|---|

| Pulmonary Exacerbation | 20 |

| Cough | 15 |

| Upper Respiratory Infection | 10 |

Real-World Outcomes

Recent observational studies corroborate clinical trial findings, showing that this compound treatment leads to improvements in lung function, nutritional status, and overall quality of life for patients with CF. For instance, a compassionate-use study indicated an absolute change in FEV1 of +11.9 percentage points within the first few months of treatment .

Case Study: Pediatric Patient Response

A case study involving a child aged 12-24 months with a gating mutation showed substantial reductions in sweat chloride levels and improvements in growth metrics after initiating this compound treatment for 24 weeks . This suggests that early intervention may preserve pancreatic function and enhance overall health outcomes.

Q & A

Basic Research Questions

Q. What primary physiological endpoints are validated for assessing Ivacaftor’s efficacy in clinical trials, and how should they be measured?

- Methodological Answer: Key endpoints include percent predicted FEV1 (measured via standardized spirometry), sweat chloride concentration (quantified through pilocarpine iontophoresis), and patient-reported outcomes (e.g., CFQ-R). Validation requires adherence to clinical guidelines, calibration of equipment, and blinding of assessors to minimize bias. For longitudinal studies, consistent time-point measurements and adjustment for covariates (e.g., age, baseline lung function) are critical .

Q. How should controlled experiments be designed to minimize confounding variables in this compound studies?

- Methodological Answer: Use randomized, double-blind, placebo-controlled designs with stratification by CFTR mutation type and baseline severity. Incorporate matched controls for observational studies, adjusting for variables like age, sex, and concomitant therapies. Predefine inclusion/exclusion criteria to reduce heterogeneity and employ block randomization to balance groups .

Q. What best practices ensure reproducibility in this compound experimental protocols?

- Methodological Answer: Document detailed methodologies, including reagent sources (manufacturer, batch numbers), equipment specifications (model numbers, calibration records), and statistical software versions. Publish full protocols in supplementary materials and adhere to CONSORT guidelines for clinical trials. Cross-validate findings using independent cohorts or in vitro models .

Q. How can patient-reported outcomes (PROs) be effectively integrated into this compound trials?

- Methodological Answer: Use validated instruments like CFQ-R with predefined scoring thresholds. Train participants and caregivers on consistent reporting, and employ electronic diaries to reduce recall bias. Analyze PROs alongside objective measures (e.g., FEV1) to assess clinical relevance .

Q. What statistical methods are recommended for initial analysis of this compound efficacy data?

- Methodological Answer: Apply mixed-effects models to account for repeated measures and missing data. Use ANOVA for between-group comparisons and Kaplan-Meier survival analysis for time-to-event outcomes (e.g., pulmonary exacerbations). Report effect sizes with 95% confidence intervals rather than relying solely on p-values .

Advanced Research Questions

Q. How can discrepancies between clinical trial results and real-world this compound outcomes be reconciled?

- Methodological Answer: Conduct meta-analyses with subgroup stratification by age, genotype, and comorbidities. Use real-world evidence (RWE) registries (e.g., CF Foundation Patient Registry) to identify confounding factors (e.g., adherence rates, co-medications). Apply sensitivity analyses to quantify bias magnitude .

Q. What multi-omics strategies elucidate mechanisms behind variable patient responses to this compound?

- Methodological Answer: Integrate transcriptomics (RNA-seq of airway epithelia), proteomics (CFTR protein expression), and metabolomics (chloride transport assays). Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify dysregulated networks. Validate findings in primary cell cultures or organoid models .

Q. Which analytical frameworks (e.g., PICO, FINER) optimize hypothesis development in this compound studies?

- Methodological Answer: Apply the PICO framework to define:

- P opulation: CF patients with gating mutations (e.g., G551D)

- I ntervention: this compound monotherapy

- C omparator: Placebo or standard care

- O utcome: Absolute change in FEV1

Use FINER criteria to ensure feasibility, novelty, and relevance .

Q. How should heterogeneity in treatment responses be addressed in this compound meta-analyses?

- Methodological Answer: Perform meta-regression to explore sources of heterogeneity (e.g., study duration, mutation class). Use random-effects models to account for between-study variance. Calculate I² statistics to quantify inconsistency and publish protocols a priori (e.g., PROSPERO registry) .

Q. What methodologies enable robust assessment of this compound’s long-term CFTR functional modulation?

- Methodological Answer: Combine electrophysiological assays (Ussing chamber measurements) with single-cell RNA sequencing to track CFTR activity over time. Use predictive modeling (e.g., machine learning) to correlate biomarker trajectories with clinical outcomes. Establish biobanks for longitudinal sample analysis .

Properties

IUPAC Name |

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURKAOJPTOLRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236281 | |

| Record name | Ivacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ivacaftor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

low (<0.05 µg/mL), 2.00e-03 g/L | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ivacaftor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

873054-44-5 | |

| Record name | Ivacaftor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873054-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivacaftor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873054445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ivacaftor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IVACAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y740ILL1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ivacaftor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212-215 | |

| Record name | Ivacaftor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.